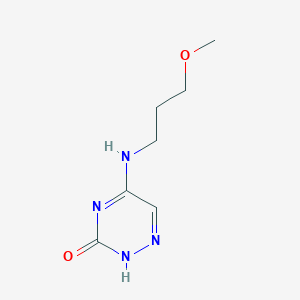![molecular formula C10H7N5O4S B254306 4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. It is commonly referred to as "NOTA" and is a member of the triazine family of compounds. In We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of NOTA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and gallium. These complexes can then be used for a variety of applications, including medical imaging and catalysis.
Biochemical and Physiological Effects:
NOTA has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for various applications. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
NOTA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on NOTA, including the development of new synthesis methods, the exploration of its potential applications in other fields, such as energy storage, and the study of its mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to fully understand the advantages and limitations of NOTA for lab experiments.
Méthodes De Synthèse
NOTA can be synthesized by several methods, including the reaction of 5-chloro-1,2,4-triazine-3-thiol with 3-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-1,2,4-triazine-3-thiol with 3-nitrobenzylamine in the presence of a base. Both methods result in the formation of NOTA as a yellow crystalline solid.
Applications De Recherche Scientifique
NOTA has been extensively studied for its potential applications in various fields, including medical imaging, drug delivery, and catalysis. In medical imaging, NOTA has been used as a chelating agent for radiolabeling of biomolecules, such as peptides and antibodies, for positron emission tomography (PET) imaging. In drug delivery, NOTA has been used as a ligand for targeted drug delivery to cancer cells. In catalysis, NOTA has been used as a catalyst for various reactions, including the reduction of nitroarenes.
Propriétés
Nom du produit |
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
|---|---|
Formule moléculaire |
C10H7N5O4S |
Poids moléculaire |
293.26 g/mol |
Nom IUPAC |
4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H7N5O4S/c16-8-2-1-7(15(18)19)3-6(8)4-12-14-9(17)5-11-13-10(14)20/h1-5,12H,(H,13,20)/b6-4- |
Clé InChI |
VZNNPHRWGIWFBH-XQRVVYSFSA-N |
SMILES isomérique |
C1=CC(=O)/C(=C\NN2C(=O)C=NNC2=S)/C=C1[N+](=O)[O-] |
SMILES |
C1=CC(=O)C(=CNN2C(=O)C=NNC2=S)C=C1[N+](=O)[O-] |
SMILES canonique |
C1=CC(=O)C(=CNN2C(=O)C=NNC2=S)C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)





![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)

